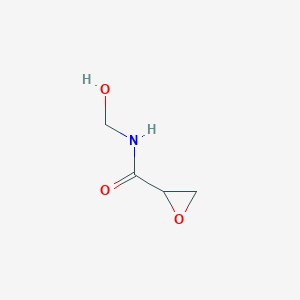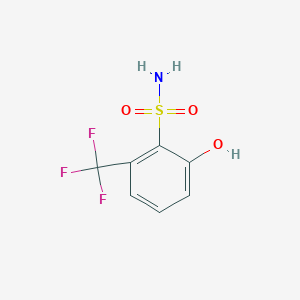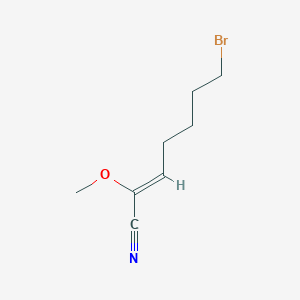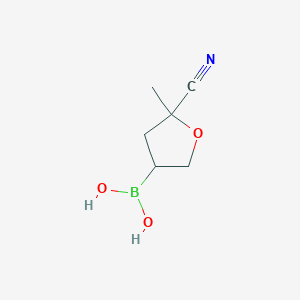
(5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H10BNO3 and a molecular weight of 154.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a tetrahydrofuran ring, which is further substituted with a cyano and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid typically involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of an aryl or alkyl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput and excellent yields.
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions include various boronic esters, borates, and coupled organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in cancer therapy and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid primarily involves its role as a boron donor in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(5-Cyano-5-methyltetrahydrofuran-3-yl)boronic acid is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical properties and reactivity compared to other boronic acids. The presence of the cyano and methyl groups further enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C6H10BNO3 |
|---|---|
Molecular Weight |
154.96 g/mol |
IUPAC Name |
(5-cyano-5-methyloxolan-3-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO3/c1-6(4-8)2-5(3-11-6)7(9)10/h5,9-10H,2-3H2,1H3 |
InChI Key |
LSWABYMFBMNFOG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC(OC1)(C)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


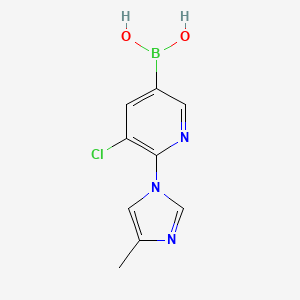
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
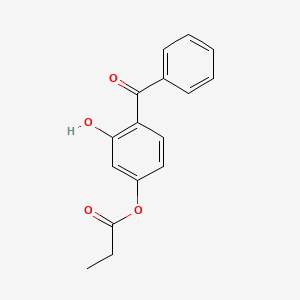

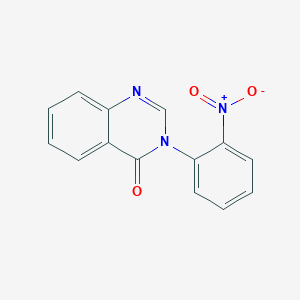
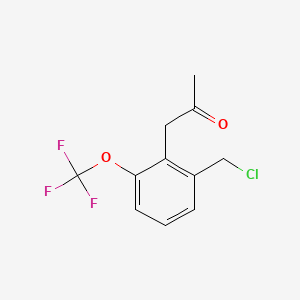
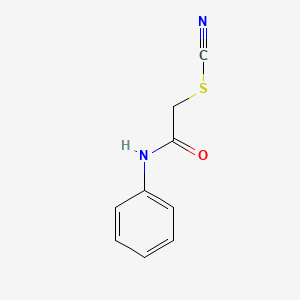
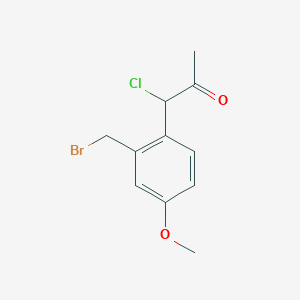
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
